molecular formula C14H15F3N2O3 B2939666 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate CAS No. 1185486-21-8

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate

Cat. No.: B2939666
CAS No.: 1185486-21-8
M. Wt: 316.28
InChI Key: JLKQJMZMNUFITE-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate is a chemical compound that features a piperidine ring attached to a benzo[d]oxazole moiety, with a trifluoroacetate group

Scientific Research Applications

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Future Directions

The study of benzoxazoles and piperidines is a rich field with many potential applications in medicinal chemistry and materials science. This specific compound could be of interest for future research in these areas .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cox-1 , suggesting that this compound may also target similar enzymes or receptors.

Mode of Action

It’s suggested that similar compounds interact with their targets, possibly through binding to the active site of the enzyme or receptor . This interaction could lead to changes in the enzyme’s activity or the receptor’s signaling, thereby affecting the physiological processes they regulate.

Biochemical Pathways

If the compound does indeed target cox-1 as suggested, it could affect the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain perception, and regulation of blood flow .

Pharmacokinetics

The compound’s molecular weight (20226) and its physical form (liquid or solid or semi-solid or lump) suggest that it could be absorbed and distributed in the body . The compound’s stability at 2-8°C suggests that it might be sensitive to temperature, which could affect its bioavailability .

Result of Action

If the compound does inhibit cox-1 as suggested, it could reduce the synthesis of prostaglandins, leading to potential anti-inflammatory effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s stability at 2-8°C suggests that it might be sensitive to temperature . Additionally, the compound’s physical form (liquid or solid or semi-solid or lump) could influence how it is administered and absorbed in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[d]oxazole core.

    Addition of Trifluoroacetate Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzo[d]oxazole core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzo[d]oxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound features a similar piperidine ring and benzisoxazole core but with a fluorine substituent.

    N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamides: These compounds have a benzo[d]thiazole core and piperidine ring, with variations in the substituents.

Uniqueness

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its chemical stability and influence its interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-piperidin-3-yl-1,3-benzoxazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.C2HF3O2/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;3-2(4,5)1(6)7/h1-2,5-6,9,13H,3-4,7-8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKQJMZMNUFITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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